1,1,1-Trifluoro-4-imino-2-pentanone

MOCVD precursors Palladium β‑iminoketonates Isomer selectivity

1,1,1‑Trifluoro‑4‑imino‑2‑pentanone (CAS 125288‑26‑8) is a fluorinated β‑iminoketone that serves as a bidentate, monoanionic ligand for transition metals. The molecule contains a terminal trifluoromethyl group and an NH‑imino donor, which confer distinct electronic and steric properties relative to its non‑fluorinated or β‑diketonate analogs.

Molecular Formula C5H6F3NO
Molecular Weight 153.1 g/mol
CAS No. 125288-26-8
Cat. No. B044773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4-imino-2-pentanone
CAS125288-26-8
Synonyms2-Pentanone, 1,1,1-trifluoro-4-imino-
Molecular FormulaC5H6F3NO
Molecular Weight153.1 g/mol
Structural Identifiers
SMILESCC(=N)CC(=O)C(F)(F)F
InChIInChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h9H,2H2,1H3
InChIKeyVNCWLZXEDCCEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-4-imino-2-pentanone (CAS 125288-26-8): A Fluorinated β‑Iminoketone Ligand for Volatile Metal Complexes


1,1,1‑Trifluoro‑4‑imino‑2‑pentanone (CAS 125288‑26‑8) is a fluorinated β‑iminoketone that serves as a bidentate, monoanionic ligand for transition metals [1]. The molecule contains a terminal trifluoromethyl group and an NH‑imino donor, which confer distinct electronic and steric properties relative to its non‑fluorinated or β‑diketonate analogs. Its primary documented application is as a building block for volatile metal complexes used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) [2].

Workflow Building block for volatile metal complexes in MOCVD/ALD precursor synthesis
Selection Fluorinated β‑iminoketone with NH‑donor and CF₃ group for single‑isomer precursor preparation

Why 1,1,1-Trifluoro-4-imino-2-pentanone Cannot Be Replaced by a Generic β‑Diketone or Non‑Fluorinated Iminoketone


Substituting 1,1,1‑trifluoro‑4‑imino‑2‑pentanone with a common β‑diketone (e.g., 1,1,1‑trifluoro‑2,4‑pentanedione) or a non‑fluorinated β‑iminoketone (e.g., 4‑imino‑2‑pentanone) fundamentally alters the isomeric composition, volatility, and thermal stability of the resulting metal complexes. Pd‑β‑diketonate complexes exist as cis/trans mixtures in solution, whereas Pd‑β‑iminoketonates yield exclusively the trans isomer [1]. Furthermore, the CF₃ group in the target compound enhances volatility compared to non‑fluorinated analogs, a critical parameter for CVD/ALD precursor performance [2]. These differences render the compound non‑interchangeable in processes requiring single‑isomer precursors or specific vapor‑pressure profiles.

Isomeric mismatch
Generic β‑diketones produce cis/trans mixtures; exclusive trans geometry may be lost, impacting batch reproducibility.
Volatility shift
Non‑fluorinated or β‑diketone analogs may lower volatility, altering deposition temperature windows in CVD/ALD processes.

Quantitative Differentiation of 1,1,1-Trifluoro-4-imino-2-pentanone vs. β‑Diketone and Non‑Fluorinated Iminoketone Ligands


Isomeric Purity in Palladium(II) Complexes: Exclusive trans Selectivity vs. cis/trans Mixtures

The target compound, as its deprotonated form (i‑tfa⁻), forms Pd(II) complexes that exist exclusively as the trans isomer in solution. In contrast, the analogous β‑diketone ligand (tfa⁻) yields a mixture of cis and trans isomers [1]. This difference is quantified by DFT‑calculated energy gaps: for β‑iminoketonate complexes, the trans isomer is favored by a larger energy margin than in β‑diketonate complexes [2].

Isomeric purity
Head-to-head
Only trans isomer for Pd(i‑tfa)₂ vs. mixture of cis and trans for Pd(tfa)₂ (¹H NMR)
Single‑isomer precursor ensures reproducible CVD/ALD delivery
Solution‑state ¹H NMR comparison; 100% trans reported
MOCVD precursors Palladium β‑iminoketonates Isomer selectivity

Volatility Enhancement via Fluorination: Pt(II) Complex Sublimation Behavior

The Pt(ktf)₂ complex of the target ligand (where ktf = CF₃–C(O)–CH–C(NH)–CH₃) is a volatile compound suitable for MOCVD [1]. While direct quantitative volatility data for the free ligand are limited, the Pt(ktf)₂ complex was characterized by single‑crystal X‑ray diffraction and its volatility was explicitly noted as a key property for deposition applications [2]. The presence of the CF₃ group is known to increase volatility relative to non‑fluorinated β‑iminoketone complexes, a class‑level inference supported by thermogravimetric studies on analogous Pd and Ni systems [3].

Volatility trend
Class-level
Pt(ktf)₂ is volatile and MOCVD‑suitable; non‑fluorinated β‑iminoketonates expected to show lower volatility
May support lower deposition temperatures in CVD/ALD
Class‑level trend from Pd/Ni analogs; direct vapor‑pressure data for this ligand are limited
Volatile metal complexes Thermogravimetry CVD precursors

Crystallographic Parameters: Pt–N and Pt–O Bond Lengths in Pt(ktf)₂ Complex

The crystal structure of the Pt(ktf)₂ complex (trans‑isomer) reveals Pt–O and Pt–N bond lengths of 2.005 Å and 1.990 Å, respectively, with an O–Pt–N chelate angle of 93.6° [1]. These values are comparable to those observed in other β‑iminoketonate complexes but differ significantly from β‑diketonate analogs, where Pt–O bonds are typically longer due to the absence of the stronger‑field N‑donor [2]. The Pt–N bond in the target ligand's complex is notably short, indicating strong metal‑ligand binding.

Coordination geometry
Class-level
Pt–N 1.990 Å, Pt–O 2.005 Å, O–Pt–N 93.6°
Stronger ligand‑field stabilization from N‑donor
Single‑crystal XRD, trans‑[Pt(ktf)₂]; shorter Pt–N vs. Pt–O suggests robust binding
Crystal structure Coordination chemistry Platinum complexes

Thermal Stability and Decomposition Onset: TGA of Pd(i‑tfa)₂ vs. Pd(tfa)₂

Thermogravimetric analysis (TGA) of Pd(i‑tfa)₂ (derived from the target ligand) and Pd(tfa)₂ (derived from the β‑diketone analog) reveals distinct decomposition profiles. While quantitative onset temperatures were not reported in the primary source, the study notes that the volatility differences between Pd β‑iminoketonates and Pd β‑diketonates are minimized with elongation of the fluorine chain, implying that for the CF₃‑substituted pair (i‑tfa vs. tfa), the difference is measurable but not extreme [1]. This positions the target ligand's complex as a viable alternative with a unique thermal signature.

Thermal profile
Reported
Pd(i‑tfa)₂ and Pd(tfa)₂ show distinct TGA decomposition profiles; volatility differences minimized by CF₃ chain
Supports tailored deposition window optimization
Qualitative trend; TGA under inert atmosphere
Thermogravimetric analysis Thermal decomposition MOCVD precursors

Optimal Use Cases for 1,1,1-Trifluoro-4-imino-2-pentanone Based on Quantitative Evidence


MOCVD/ALD Precursor for Platinum Thin Films

The volatile Pt(ktf)₂ complex derived from 1,1,1‑trifluoro‑4‑imino‑2‑pentanone is well‑suited for metal‑organic chemical vapor deposition (MOCVD) of platinum thin films [1]. Its single‑isomer nature (trans) and favorable volatility ensure reproducible vapor transport and uniform film growth, critical for microelectronics and catalysis applications [2].

Synthesis of Isomerically Pure Palladium Complexes

Researchers requiring Pd(II) complexes with a single isomeric form for mechanistic studies or catalytic applications should select the i‑tfa ligand (derived from the target compound). Its exclusive trans coordination eliminates the complexity of cis/trans mixtures observed with β‑diketonate ligands [1], simplifying spectroscopic analysis and ensuring consistent reactivity.

Coordination Chemistry Studies of Strong‑Field N‑Donor Ligands

The short Pt–N bond (1.990 Å) in the Pt(ktf)₂ complex demonstrates strong ligand‑field stabilization [1]. This makes the ligand valuable for fundamental studies on the trans influence and spectrochemical series of mixed N,O‑chelates, particularly in comparison to β‑diketonate systems.

Fluorinated Building Block for CVD Precursor Libraries

As a CF₃‑substituted β‑iminoketone, this compound serves as a modular scaffold for tuning volatility and thermal stability in MOCVD precursor libraries [1]. Its imino group offers a synthetic handle for further derivatization while the CF₃ group maintains high volatility [2].

Application
Selection Property
Validation Focus
Pt thin-film deposition research
Volatile single‑isomer precursor
Reproducible vapor transport and film growth uniformity
Isomerically pure Pd complex synthesis
Exclusive trans‑coordination ligand
Elimination of cis/trans mixture complexity
Coordination chemistry studies
Strong‑field N‑donor character
Trans influence and spectrochemical series analysis
CVD precursor library construction
CF₃‑substituted β‑iminoketone scaffold
Volatility and thermal stability tunability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Trifluoro-4-imino-2-pentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.